Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate

Description

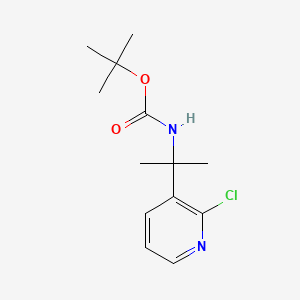

Tert-butyl (2-(2-chloropyridin-3-yl)propan-2-yl)carbamate is a carbamate-protected amine derivative featuring a tert-butyl group and a 2-chloropyridin-3-yl substituent. This compound is structurally characterized by:

- Core framework: A pyridine ring substituted with chlorine at the 2-position.

- Branching: A propan-2-yl group linking the pyridine moiety to the carbamate functionality.

- Protective group: The tert-butyl carbamate (Boc) group, which enhances stability and modulates reactivity during synthetic processes.

Properties

Molecular Formula |

C13H19ClN2O2 |

|---|---|

Molecular Weight |

270.75 g/mol |

IUPAC Name |

tert-butyl N-[2-(2-chloropyridin-3-yl)propan-2-yl]carbamate |

InChI |

InChI=1S/C13H19ClN2O2/c1-12(2,3)18-11(17)16-13(4,5)9-7-6-8-15-10(9)14/h6-8H,1-5H3,(H,16,17) |

InChI Key |

TXUOGVIVLAWHDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C1=C(N=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate typically involves the reaction of 2-chloropyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation: Products include N-oxides.

Reduction: Products include amines.

Hydrolysis: Products include amines and carbon dioxide.

Scientific Research Applications

Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural features and molecular properties of tert-butyl (2-(2-chloropyridin-3-yl)propan-2-yl)carbamate and its analogs:

Key Comparative Analysis

Halogen Substituents

- Chlorine vs. Bromine’s larger atomic radius may influence π-stacking interactions in biological targets or alter reaction kinetics in cross-coupling reactions .

- Positional Effects : In tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate , the chlorine at the 4-position and hydroxyl at the 3-position create a polar, H-bond-capable scaffold, contrasting with the 2-chloro substitution in the target compound. This positional shift significantly impacts solubility and target-binding specificity.

Heterocyclic Modifications

- Thiazole vs. Pyridine : The thiazole-containing analog introduces a sulfur atom, which can enhance metal coordination or participate in hydrophobic interactions. This modification is advantageous in kinase inhibitor design, where thiazole motifs are common.

- Furan vs. Pyridine: The furan derivative replaces pyridine with an oxygen-based heterocycle, reducing aromatic nitrogen’s basicity.

Functional Group Variations

- Carbamoyl vs. In contrast, the carbamoyl group in the target compound balances stability and deprotection kinetics under acidic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.